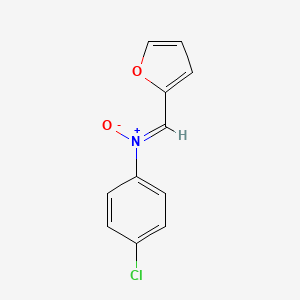

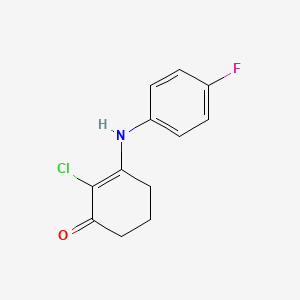

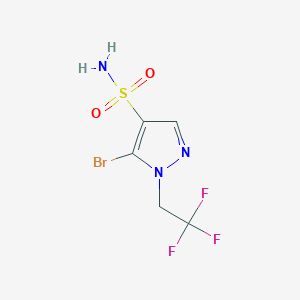

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as TFB-TN, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis Methods

Research on the synthesis of compounds related to 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide highlights the versatility of thiadiazole derivatives in chemical synthesis. For example, the tert-butyl nitrite-induced radical dimerization of primary thioamides and selenoamides at room temperature offers a simple and efficient method for synthesizing 1,2,4-thiadiazoles, showing the potential for creating structurally related compounds with enhanced yields (Chauhan et al., 2018). Similarly, the synthesis of new benzothiazole acylhydrazones as anticancer agents indicates the significance of substitutions on the benzothiazole scaffold for modulating antitumor properties, suggesting the therapeutic relevance of such derivatives (Osmaniye et al., 2018).

Antitumor Activity

The antitumor activity of thiadiazole derivatives is a significant area of research, as highlighted by the study on the synthesis, crystal structure, and antitumor activity of a related compound, which demonstrated good antitumor activity against the Hela cell line, underscoring the potential of such molecules in cancer therapy (Ye Jiao et al., 2015).

Antimicrobial and Larvicidal Activities

Research into the larvicidal and antimicrobial activities of novel triazinone derivatives, including those with tert-butyl and benzyl substitutions, shows promising results against mosquito larvae and bacterial pathogens. This indicates the potential use of these compounds in developing new treatments for infectious diseases and pest control (Kumara et al., 2015).

Heterocyclization Techniques

The development of methods for synthesizing 1,3,4-thiadiazoles through the action of tert-butyl hypochlorite represents an advancement in heterocyclization techniques, facilitating the creation of compounds with potential pharmaceutical applications (Demchuk et al., 1989).

Fluorescent Sensing and Photodynamic Therapy

The study on the fluorescent sensing mechanism of BTTPB for aqueous fluoride highlights the application of thiadiazole derivatives in chemical sensing, which could lead to developments in diagnostic tools and sensors (Chen et al., 2014). Moreover, the synthesis and characterization of new zinc phthalocyanine substituted with thiadiazole derivative groups for photodynamic therapy emphasize the role of these compounds in cancer treatment, owing to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS2/c1-20(2,3)15-9-7-14(8-10-15)17(25)22-18-23-24-19(27-18)26-12-13-5-4-6-16(21)11-13/h4-11H,12H2,1-3H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAQSQKMLZIOSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

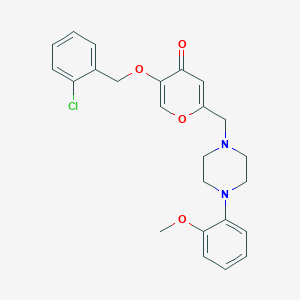

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)

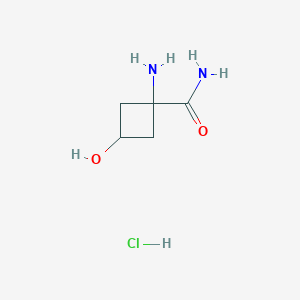

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

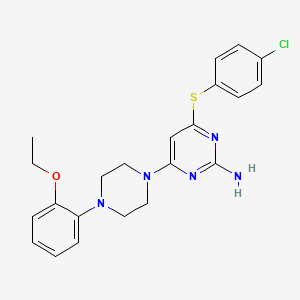

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)